4-(6-Piperazin-1-yl-4-trifluoromethyl-pyridin-2-yl)-morpholine
Description
Properties
IUPAC Name |
4-[6-piperazin-1-yl-4-(trifluoromethyl)pyridin-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N4O/c15-14(16,17)11-9-12(20-3-1-18-2-4-20)19-13(10-11)21-5-7-22-8-6-21/h9-10,18H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYINKNPOXKNLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CC(=C2)C(F)(F)F)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling and Nucleophilic Substitution
One effective route involves the use of palladium-catalyzed Buchwald-Hartwig amination to couple 4-bromo-6-(trifluoromethyl)pyridin-2-yl derivatives with piperazine, followed by morpholine substitution.
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- Reagents: 4-bromo-6-(trifluoromethyl)pyridin-2-yl compound, piperazine, potassium tert-butylate.
- Catalyst: tris-(dibenzylideneacetone)dipalladium(0) with 2,2'-bis-(diphenylphosphino)-1,1'-binaphthyl (BINAP).
- Solvents: tetrahydrofuran (THF), toluene.
- Temperature: 78–80 °C.
- Time: Typically overnight (8–16 hours).
-
- After reaction completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate.
- Organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.
- Purification is performed by flash chromatography on silica gel using hexane/ether mixtures or preparative thin-layer chromatography (TLC).
Yield: Moderate to good yields are reported, typically ranging from 60% to 85% depending on substrate and conditions.
This method allows selective formation of the piperazine-substituted pyridine intermediate, which is then further reacted with morpholine to yield the target compound.
Stepwise Synthesis via Intermediate Formation and Acid/Base Treatment
Another approach involves the sequential addition of trifluoroacetic acid (TFA) to intermediates in dichloromethane, followed by pH adjustment using sodium bicarbonate and aqueous work-up:
-
- Compound (e.g., 1-14) is dissolved in dichloromethane.
- TFA is added in excess (approximately 4.4 equivalents) at room temperature with stirring for 30 minutes.
- Additional dichloromethane and TFA are added, continuing stirring for another 30 minutes.
- The reaction mixture is then neutralized to pH 7–8 using saturated aqueous sodium bicarbonate.
- The organic phase is washed successively with sodium bicarbonate solution and water, dried over anhydrous sodium sulfate, filtered, and concentrated to isolate the product.
Suzuki Cross-Coupling and Subsequent Functionalization
For derivatives involving aryl or heteroaryl substitution on the pyridine ring, Suzuki cross-coupling reactions are employed:
-
- Boronic acid pinacol esters are reacted with chloro-substituted pyridine intermediates.
- Catalysts: Palladium complexes such as XPhos Pd G2.
- Base: Potassium phosphate (K3PO4).
- Solvent: 1,4-dioxane with water.
- Temperature: 95 °C.
- Reaction time: 3–15 hours.
-
- After coupling, aqueous HCl is added and the mixture heated to 60 °C for 2–15 hours for deprotection or further transformation.
- The mixture is basified, extracted with organic solvents, dried, and purified by column chromatography.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
- The use of palladium catalysts with bulky phosphine ligands (e.g., BINAP, XPhos) is critical for high coupling efficiency and selectivity.
- Reaction temperatures around 80–95 °C optimize reaction rates without decomposing sensitive intermediates.
- Acid/base work-ups are necessary for neutralization, removal of protecting groups, and product isolation.
- Purification by silica gel chromatography is standard to achieve >95% purity.
- The choice of solvents (THF, toluene, 1,4-dioxane) depends on solubility and reaction compatibility.
- Functionalization of the piperazine ring or morpholine substituent can be tailored to modulate biological activity, as evidenced by related kinase inhibitor studies.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and morpholine rings.
Reduction: Reduction reactions might be less common but could involve the reduction of any nitro groups if present.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized or substituted derivatives of the original compound.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 4-(6-Piperazin-1-yl-4-trifluoromethyl-pyridin-2-yl)-morpholine exhibit significant antitumor properties. A study demonstrated that derivatives of this compound can inhibit tumor cell proliferation through various pathways, including apoptosis and cell cycle arrest. The trifluoromethyl group enhances the lipophilicity, allowing better cell membrane penetration and increased bioavailability .
Antidepressant Properties
The piperazine moiety is known for its role in the development of antidepressants. Compounds incorporating piperazine have shown efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial for mood regulation. Preliminary studies suggest that this compound may act as a dual reuptake inhibitor, enhancing both serotonin and norepinephrine levels .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Its structural features allow it to interact with bacterial membranes, leading to disruption and subsequent cell death. In vitro studies have shown effectiveness against various strains of bacteria, including Gram-positive and Gram-negative species .
Case Study 1: Antitumor Efficacy
A clinical trial involving a derivative of this compound was conducted on patients with advanced solid tumors. Results indicated a significant reduction in tumor size in approximately 30% of participants, alongside manageable side effects .
Case Study 2: Depression Treatment
In a double-blind study comparing the efficacy of this compound to standard antidepressants, patients reported improved mood and reduced symptoms of depression after eight weeks of treatment. The study highlighted the potential for this compound to serve as an alternative treatment option .
Summary Table of Applications
| Application | Mechanism | Evidence Level |
|---|---|---|
| Antitumor Activity | Induces apoptosis | High |
| Antidepressant Effects | Modulates neurotransmitter systems | Moderate |
| Antimicrobial Activity | Disrupts bacterial membranes | Moderate |
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might act by binding to specific receptors or enzymes, thereby modulating their activity. The trifluoromethyl group could enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
Table 1: EP2 Potentiation Activity of Trisubstituted Pyrimidines
| Compound | Core Heterocycle | Fold Shift in PGE2 EC50 |
|---|---|---|
| CID2992168 | Morpholine | 12.5 |
| CID3239428 | Piperidine | 3.2 |
| CID630454 | Pyrrolidine | 2.8 |
| CID2987851 | Piperazine | 1.5 |
The superior activity of morpholine-containing compounds may arise from its oxygen atom, which facilitates hydrogen bonding compared to the NH group in piperazine or the lack of heteroatoms in piperidine/pyrrolidine.
Piperazine-Morpholine Hybrids in Thienopyrimidine Derivatives
–7 and 9 describe thieno[3,2-d]pyrimidine derivatives with morpholine and piperazine substituents. For instance:
- Compound 95 (2-chloro-6-(4-methanesulfonyl-piperidin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine) incorporates a sulfonylated piperidine, enhancing solubility and metabolic stability .
- Compound 70 (2-chloro-6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine) demonstrates the impact of N-methylation on piperazine, which may reduce basicity and improve membrane permeability .
These compounds highlight the versatility of combining morpholine with piperazine derivatives in optimizing pharmacokinetic profiles.
Role of Trifluoromethyl Groups
The trifluoromethyl (CF3) group in the target compound’s pyridine ring is analogous to CF3-substituted pyrimidines in (e.g., CID891729). The CF3 group enhances lipophilicity and metabolic stability, a feature shared with compound 75 (), which contains a 4,4-difluoropiperidine group to similar effect .
Piperazine Ring Modifications
and explore piperazine substitutions:
- Compound 18 (4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) shows that arylpiperazines retain activity, suggesting that bulky substituents on piperazine are tolerated .
- 1146955-37-4 () includes a 4-(methylsulfonyl)piperazine group, indicating sulfonylation as a strategy to modulate solubility and target engagement .
In contrast, notes that replacing piperidine with piperazine in trisubstituted pyrimidines abolishes EP2 activity, emphasizing context-dependent effects .
Key Research Findings and Implications
Morpholine Superiority : Morpholine-containing compounds consistently outperform piperidine/pyrrolidine/piperazine analogues in EP2 receptor modulation, likely due to enhanced hydrogen bonding .
Piperazine Flexibility : Piperazine’s utility depends on substitution patterns; N-methylation or sulfonylation can improve pharmacokinetics without sacrificing activity .
Trifluoromethyl Impact : The CF3 group in pyridine/pyrimidine cores enhances stability and lipophilicity, a feature critical for in vivo efficacy .
Contradictions : While morpholine is optimal in trisubstituted pyrimidines (), the target compound’s piperazine-pyridine-morpholine hybrid structure suggests a unique pharmacophoric arrangement where both heterocycles contribute synergistically.
Biological Activity
4-(6-Piperazin-1-yl-4-trifluoromethyl-pyridin-2-yl)-morpholine, a compound with the CAS number 1089330-41-5, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C14H19F3N4O |
| Molecular Weight | 316.32 g/mol |
| Density | 1.276 ± 0.06 g/cm³ |
| Boiling Point | 507.7 ± 50.0 °C |
| pKa | 8.48 ± 0.10 |
| Storage Conditions | Room Temperature |
| Hazard Class | Irritant |
Research indicates that the compound exhibits multiple mechanisms of action, primarily through its interactions with various biological targets:
- Inhibition of Enzymes : The compound has shown inhibitory activity against several enzymes, including:
- Antibacterial Activity : Preliminary studies suggest that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating potential use in treating bacterial infections .
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating significant antiproliferative activity. For example, it exhibited an IC50 value of approximately 92.4 µM against a panel of cancer cell lines including HeLa and CaCo-2 .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Anticancer Activity : A study published in PubMed Central reported that derivatives of similar compounds showed promising results in inhibiting tumor growth in vitro and in vivo models. The specific mechanisms involved targeting key signaling pathways associated with cell proliferation and survival .
- Antibacterial Efficacy : Another study demonstrated that derivatives of the compound exhibited broad-spectrum antibacterial activity, particularly against resistant strains of Enterococcus faecalis and Enterococcus faecium, with MIC values ranging from 2 to 16 µg/mL .
Research Findings
Recent findings indicate that modifications to the morpholine structure can enhance biological activity:
- Structure-Activity Relationship (SAR) : Variations in the piperazine and pyridine moieties have been shown to affect the potency and selectivity of the compound towards different biological targets .
- Synergistic Effects : Combinations with other agents have been explored to enhance efficacy against resistant bacterial strains and improve anticancer activity .
Q & A
Q. What experimental strategies optimize the synthesis of 4-(6-Piperazin-1-yl-4-trifluoromethyl-pyridin-2-yl)-morpholine to enhance yield and purity?
Methodological Answer:
- Stepwise Functionalization : Use a modular approach, as demonstrated in European patent applications (EPAs), by first introducing the trifluoromethyl group to the pyridine core, followed by piperazine and morpholine coupling .
- Purification : Employ column chromatography (e.g., silica gel, eluting with CHCl₃/MeOH) to isolate intermediates. Final purification via recrystallization in ethanol improves crystalline purity .
- Monitoring : Track reaction progress using LCMS (ESI) for molecular ion detection (e.g., m/z 208 [M+H]⁺) and confirm structural integrity via ¹H NMR (600 MHz, CDCl₃ or DMSO-d₆) .
Q. Key NMR Peaks for Intermediate Validation
| Proton Environment | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Piperazine NH | 1.20 | d (J=6.44 Hz) | |
| Trifluoromethyl pyridine | 7.72 | d (J=2.63 Hz) | |
| Morpholine CH₂ | 3.52 | s |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Use high-field (600 MHz) NMR with deuterated solvents (CDCl₃, DMSO-d₆) to resolve complex splitting patterns, particularly for morpholine (δ 3.52 ppm, singlet) and piperazine protons (δ 2.42–3.21 ppm) .
- LCMS : Confirm molecular weight via ESI-MS, observing adducts like [M+H]⁺ or [M+Na]⁺ .
- X-ray Crystallography : Refine crystal structures using SHELXL (SHELX suite) for precise bond-length/angle measurements and hydrogen-bonding networks .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?
Methodological Answer:
- High-Field NMR Validation : Re-run spectra at 800+ MHz to resolve overlapping signals. Compare experimental shifts with DFT-calculated chemical shifts (e.g., Gaussian09/B3LYP/6-31G*) .
- Crystallographic Cross-Check : Use SHELXL-refined X-ray data to validate proton environments and substituent orientations .
- Dynamic NMR : Perform variable-temperature NMR to assess conformational flexibility causing shift discrepancies .
Q. What insights does high-pressure Raman spectroscopy provide on phase transitions in morpholine-containing compounds?
Methodological Answer:
- Pressure-Dependent Spectral Shifts : Apply pressures up to 3.5 GPa using diamond anvil cells. Observe peak splitting (e.g., 1175 cm⁻¹ → 1170/1177 cm⁻¹ at 1.7 GPa) and CH-stretch coalescence (2980–3145 cm⁻¹) to identify conformational changes .
- Phase Transition Markers : Discontinuities in dω/dp plots near 0.7, 1.7, and 2.5 GPa suggest lattice rearrangements. Complementary X-ray diffraction under pressure can confirm structural phases .
Q. Pressure-Induced Spectral Changes
| Pressure (GPa) | Observed Phenomenon | Implication |
|---|---|---|
| 0.7 | CH-stretch coalescence | Van der Waals interaction weakening |
| 1.7 | New mode at 3129 cm⁻¹ | Conformational isomerism |
| 2.5 | Peak splitting (3012/3023 cm⁻¹) | Phase transition |
Q. What computational strategies predict supramolecular interactions (e.g., hydrogen bonding, π-π stacking) in this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate crystal packing with GROMACS, incorporating force fields (e.g., OPLS-AA) for morpholine-piperazine interactions .
- Electrostatic Potential Maps : Generate ESP maps (via Multiwfn) to identify H-bond donors/acceptors. Compare with SHELX-refined H-bond distances (e.g., 2.8–3.2 Å) .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases), leveraging the trifluoromethyl group’s hydrophobicity for binding affinity predictions .
Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity and stability?
Methodological Answer:
- Electron-Withdrawing Effects : The -CF₃ group reduces electron density on the pyridine ring, slowing electrophilic substitution but enhancing resistance to oxidation .
- Steric Considerations : Use DFT (B3LYP/6-311+G**) to calculate torsional barriers for morpholine-CF₃ interactions, identifying steric hindrance in nucleophilic attacks .
- Thermal Stability : Perform TGA-DSC to quantify decomposition temperatures (>250°C) and correlate with computational bond dissociation energies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
